molecular formula C10H14BFO3 B1387095 3-Fluoro-5-isobutoxyphenylboronic acid CAS No. 850589-57-0

3-Fluoro-5-isobutoxyphenylboronic acid

Cat. No.: B1387095
CAS No.: 850589-57-0
M. Wt: 212.03 g/mol
InChI Key: KLKWZMKGTIQLOG-UHFFFAOYSA-N
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Description

“3-Fluoro-5-isobutoxyphenylboronic acid” is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (benzene ring) substituted with a fluoro group at the 3rd position and an isobutoxy group at the 5th position . The boronic acid group is attached to the phenyl ring .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-5-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s molecular formula is chbfo, with an average mass of 212026 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound were both important features that contributed to the attenuation of side-products .

Properties

IUPAC Name

[3-fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWZMKGTIQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659390
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-57-0
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-isobutoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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